Welcome to the BenchChem Online Store!
molecular formula C10H8N2O2 B8535571 4-(5-Oxazolyl)-benzamide

4-(5-Oxazolyl)-benzamide

Cat. No. B8535571
M. Wt: 188.18 g/mol
InChI Key: OTFSNWHSDVUQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196078B2

Procedure details

A mixture of 4-(5-oxazolyl)benzoic acid (1.0 g, 5.46 mmol) and Et3N (552 mg, 5.46 mmol) in 25 mL of THF was cooled to 0° C. and ClCOOi-Bu (745 mg, 5.46 mmol) was added dropwise. After the addition was over, the reaction mixture was stirred for additional 5 min and then aq NH4OH (0.63 mL of 28% solution, 10.46 mmol) was added. After overnight stirring, the solvent was evaporated, the residue was taken up in water and basified to pH 9. The precipitated solid was filtered, washed with water and dried over P2O5 in a vacuum desiccator to provide 500 mg (48%) of the 4-(5-oxazolyl)-benzamide: 1H NMR (DMSO-d6) δ 8.50 (s, 1H), 8.20–7.80 (m, 5H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.CC[N:17](CC)CC.ClC(OCC(C)C)=O.[NH4+].[OH-]>C1COCC1>[O:1]1[C:5]([C:6]2[CH:14]=[CH:13][C:9]([C:10]([NH2:17])=[O:11])=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C(=O)O)C=C1
Name
Quantity
552 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
745 mg
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
0.63 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for additional 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After overnight stirring
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 in a vacuum desiccator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.